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Introduction
4-(N-Propylaminocarbonyl)phenylboronic acid and its corresponding pinacol ester are

versatile building blocks in modern organic synthesis. The presence of both a boronic acid

moiety and a propylamide group makes this reagent a valuable tool for introducing a

functionalized phenyl group into a variety of molecular scaffolds. This bifunctionality is

particularly advantageous in the fields of medicinal chemistry and materials science, where

precise control over molecular architecture and properties is paramount.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most

notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1]

This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are

common motifs in many biologically active compounds. The N-propylaminocarbonyl group

provides a handle for further functionalization or can be an integral part of the final molecule's

pharmacophore, potentially influencing its binding affinity, selectivity, and pharmacokinetic

properties. Boronic acid derivatives are key components in the development of proteasome

inhibitors for cancer therapy and are also utilized in the growing field of Proteolysis Targeting

Chimeras (PROTACs).[2][3][4]
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This document provides detailed application notes and experimental protocols for the synthesis

of 4-(N-Propylaminocarbonyl)phenylboronic acid and its utilization as a building block in

organic synthesis.

Synthesis of 4-(N-
Propylaminocarbonyl)phenylboronic Acid Pinacol
Ester
The synthesis of the pinacol ester of 4-(N-Propylaminocarbonyl)phenylboronic acid, N-

propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is a crucial first step to

obtaining a stable and easily handleable form of the boronic acid. The pinacol ester offers

improved stability towards self-condensation and is generally more compatible with a wider

range of reaction conditions compared to the free boronic acid.

A common and effective method for the synthesis of arylboronic esters is the Miyaura

borylation reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide

with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Synthesis of N-propyl-4-(4,4,5,5-
tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
This protocol is a representative procedure based on established Miyaura borylation methods.

Materials:

4-Bromo-N-propylbenzamide

Bis(pinacolato)diboron (B₂pin₂)

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane

(Pd(dppf)Cl₂·CH₂Cl₂)

Potassium acetate (KOAc)

1,4-Dioxane (anhydrous)
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-N-

propylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M

with respect to the 4-bromo-N-propylbenzamide.

Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress

by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic

salts.

Wash the celite pad with additional ethyl acetate.

Combine the organic filtrates and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford N-propyl-4-(4,4,5,5-

tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a solid.

Characterization Data (Representative):

Compound Molecular Formula Molecular Weight Appearance

N-propyl-4-(4,4,5,5-

tetramethyl-1,3,2-

dioxaborolan-2-

yl)benzamide

C₁₆H₂₄BNO₃ 289.18 g/mol
White to off-white

solid
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Note: Actual yields and specific characterization data (NMR, MS, etc.) should be determined

experimentally.

Diagram of the Synthetic Workflow:
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Work-up
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N-propyl-4-(4,4,5,5-tetramethyl-
1,3,2-dioxaborolan-2-yl)benzamide
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Synthetic workflow for the Miyaura borylation.

Application in Suzuki-Miyaura Cross-Coupling
Reactions
N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an excellent coupling

partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This reaction allows

for the formation of a C-C bond between the boronic ester and an aryl or heteroaryl halide (or

triflate).

Experimental Protocol: Suzuki-Miyaura Coupling of N-
propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
yl)benzamide with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling.

Materials:

N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Aryl bromide (e.g., 4-bromotoluene)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst

Aqueous sodium carbonate (Na₂CO₃) solution (2 M) or another suitable base

Toluene or a mixture of solvents like dioxane/water

Standard laboratory glassware and inert atmosphere setup

Procedure:

In a Schlenk flask, dissolve N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)benzamide (1.2 eq) and the aryl bromide (1.0 eq) in toluene.

Add the aqueous sodium carbonate solution (2.0-3.0 eq).

Degas the mixture by bubbling argon through it for 15-20 minutes.

Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the reaction mixture.

Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 6-12 hours, monitoring

the reaction by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature.

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl

acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography on silica gel to obtain

the desired biaryl product.

Data Presentation (Example Reaction):
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Entry Aryl Halide Product Yield (%)

1 4-Bromotoluene

4'-Methyl-N-propyl-

biphenyl-4-

carboxamide

>85 (typical)

2
1-Bromo-4-

methoxybenzene

4'-Methoxy-N-propyl-

biphenyl-4-

carboxamide

>80 (typical)

Note: Yields are representative and will vary depending on the specific substrates and reaction

conditions.

Diagram of the Suzuki-Miyaura Coupling Workflow:
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Suzuki-Miyaura cross-coupling reaction workflow.

Application in Medicinal Chemistry: Proteasome
Inhibitors
Boronic acids are a well-established class of proteasome inhibitors, with bortezomib being a

prominent example used in the treatment of multiple myeloma.[5] The boron atom in these

compounds forms a stable, yet reversible, covalent bond with the active site threonine residue
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of the 20S proteasome, leading to the inhibition of its proteolytic activity. This inhibition disrupts

cellular protein homeostasis and induces apoptosis in cancer cells.

4-(N-Propylaminocarbonyl)phenylboronic acid can serve as a key building block for the

synthesis of novel proteasome inhibitors. The N-propylaminocarbonylphenyl moiety can act as

a "capping group" that interacts with the substrate-binding channels of the proteasome,

influencing the inhibitor's potency and selectivity.

Logical Relationship in Proteasome Inhibition:

Boronic Acid Inhibitor
(e.g., derivative of 4-(N-Propylaminocarbonyl)phenylboronic acid)

Reversible Covalent Bond Formation

20S Proteasome
(Active Site Threonine)

Proteasome Inhibition

Inhibition of Ubiquitinated
Protein Degradation

Induction of Apoptosis
in Cancer Cells

Click to download full resolution via product page

Mechanism of boronic acid-based proteasome inhibition.

Conclusion
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4-(N-Propylaminocarbonyl)phenylboronic acid is a valuable and versatile building block for

organic synthesis, particularly for the construction of complex molecules with potential

applications in medicinal chemistry and drug discovery. Its ability to participate in robust and

high-yielding Suzuki-Miyaura cross-coupling reactions makes it an attractive reagent for the

synthesis of biaryl structures. Furthermore, its inherent structural features make it a promising

scaffold for the design of novel therapeutic agents, such as proteasome inhibitors. The

protocols and information provided herein serve as a guide for researchers to effectively utilize

this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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